6-Mercaptoguanosine is a sulfur-containing nucleoside analog of guanosine, where the oxygen atom at the sixth position of the purine ring is replaced by a sulfur atom. This modification imparts unique biochemical properties to the compound, making it significant in both research and therapeutic applications. The compound is classified under synthetic organic compounds and is known for its role in various biological processes, particularly in the context of nucleic acid metabolism.
6-Mercaptoguanosine can be derived from guanosine through a thiolation process. It is categorized as a synthetic organic compound and has been included in the World Health Organization's Essential Medicines List due to its medicinal properties. The compound's CAS number is 345909-25-3, and it is also referred to by various synonyms, including 2-amino-6-mercaptopurine ribonucleoside and 6-thioguanosine .
The synthesis of 6-Mercaptoguanosine typically involves several approaches:
The molecular formula for 6-Mercaptoguanosine is CHNS, with a molar mass of approximately 167.19 g/mol. The compound features a purine base structure with a ribose sugar attached at the 1' position. The presence of the thiol group at the 6-position alters its chemical reactivity compared to its oxygen counterpart in guanosine .
6-Mercaptoguanosine participates in various chemical reactions due to its thiol group:
6-Mercaptoguanosine exerts its effects primarily through its incorporation into nucleic acids. It competes with guanosine for incorporation into DNA and RNA, leading to faulty replication and transcription processes. This incorporation results in DNA strand breaks and inhibition of RNA synthesis, disrupting cellular functions essential for growth and division.
Additionally, 6-Mercaptoguanosine interferes with purine metabolism by inhibiting enzymes involved in these pathways, further contributing to its cytotoxic effects on rapidly dividing cells .
6-Mercaptoguanosine has several important applications:
6-Mercaptoguanosine (6-sG) acts as a potent immunomodulator by co-stimulating T-cell receptors and amplifying cytokine-driven signaling cascades. In human T cells, 6-sG synergizes with interleukin-2 (IL-2) to expand lymphocyte populations, effectively reducing the required threshold concentration of IL-2 by 50–70% for optimal T-cell activation [1] [9]. This synergy extends to interferon gamma (IFN-γ), where 6-sG enhances STAT1 phosphorylation and nuclear translocation, potentiating Th1 differentiation. Mechanistically, 6-sG upregulates glucose transporter GLUT1 expression and increases glycolytic flux by 2.5-fold, providing the metabolic energy necessary for rapid T-cell clonal expansion [9]. The compound also bypasses adenosine receptor-mediated immunosuppression by competitively inhibiting extracellular adenosine binding, thereby sustaining TCR/CD28 co-stimulation.
Table 1: Immune Synergistic Effects of 6-Mercaptoguanosine
| Cytokine/Pathway | 6-sG Synergistic Effect | Molecular Outcome |
|---|---|---|
| IL-2 | 50–70% reduction in effective dose | Enhanced lymphocyte proliferation |
| IFN-γ | STAT1 phosphorylation increase | Th1 differentiation bias |
| Glycolysis | 2.5× flux elevation | ATP production for clonal expansion |
| Adenosine receptors | Competitive inhibition | Sustained TCR/CD28 signaling |
6-sG overcomes immunological unresponsiveness to T-independent antigens by directly activating B-cell subsets. In X-linked immunodeficient (xid) mice—which lack responsive B cells to polysaccharide antigens—6-sG restores immunoglobulin production (IgG1, IgG2, IgG3) by 15–40-fold through TLR7/MyD88-dependent pathways [1] [2]. The compound preferentially targets CD5+ B1a and marginal-zone B cells, inducing rapid upregulation of co-stimulatory molecules CD80/CD86 and MHC class II expression. This facilitates antigen presentation to T cells and initiates germinal center formation. 6-sG further amplifies B-cell receptor (BCR) signaling by enhancing SYK and BTK phosphorylation, enabling robust antibody responses against encapsulated pathogens. Notably, it modulates RNA stability in B cells through METTL3-dependent m6A methylation of activation transcripts (e.g., Aicda), ensuring sustained expression of activation-induced cytidine deaminase [3].
Table 2: B-Cell Subset Responses to 6-Mercaptoguanosine
| B-Cell Subset | Response to 6-sG | Functional Outcome |
|---|---|---|
| B1a (CD5+) | 15–40× Ig production | T-independent antigen clearance |
| Marginal zone | CD80/86 upregulation | Enhanced antigen presentation |
| Germinal center | AID stabilization via m6A | Somatic hypermutation |
As a guanosine analog, 6-sG influences the epitranscriptome by competitively inhibiting m6A and m6Am RNA modification machineries. It reduces METTL3/14 complex activity by 40–60% in T cells, diminishing m6A installation near stop codons of mRNAs encoding checkpoint inhibitors (e.g., PD-1) [3] [6]. Concurrently, 6-sG serves as a substrate for the cap-adjacent methyltransferase PCIF1, generating m6Am-modified transcripts that exhibit 3-fold greater stability than unmodified counterparts. This dual role alters the transcriptomic landscape: while global m6A levels decrease, m6Am-capped oncogenic transcripts (e.g., MYC) accumulate due to FTO demethylase evasion [10]. In U2 snRNA, 6-sG-derived nucleotides disrupt METTL4-mediated internal m6Am modification at adenosine 30, causing aberrant pre-mRNA splicing in proliferating lymphocytes [10].
6-sG undergoes intracellular phosphorylation to 6-thio-dGTP, which DNA polymerases incorporate into genomic DNA at frequencies of 1–3 substitutions per 10⁴ nucleotides. Unlike canonical guanine, 6-sG in DNA is susceptible to methylation by S-adenosylmethionine, forming S⁶-methylthioguanine (S⁶mG). This adduct induces G→A transition mutations at rates exceeding 75% during replication due to mispairing with thymine [7]. The S⁶mG:T mismatch recruits MutSα (MSH2/MSH6) with 90% efficiency, triggering futile mismatch repair (MMR) cycles that generate DNA strand breaks and replication fork collapse. Paradoxically, 6-sG also subverts MMR in leukemic cells by depleting MSH2 via proteasomal degradation, allowing survival of mutation-bearing clones. This dual interaction with repair systems underlies both the cytotoxic and mutagenic profiles of 6-sG in malignant contexts [7] [8].
Table 3: Nucleic Acid Interactions of 6-Mercaptoguanosine Metabolites
| Metabolite | Nucleic Acid Target | Biological Consequence |
|---|---|---|
| 6-thio-dGTP | Genomic DNA | Replication fork stalling (1–3/10⁴ nt) |
| S⁶-methylthioguanine | DNA | G→A mutations (75–94% frequency) |
| 6-sG-RNA | m6A/m6Am epitranscriptome | Altered splicing & transcript stability |
CAS No.: 4390-05-0
CAS No.: 10477-99-3
CAS No.: 22642-82-6
CAS No.: 463-82-1